molecular formula C20H21F2N3O3 B2675793 N1-(3,4-difluorophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide CAS No. 953940-92-6

N1-(3,4-difluorophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

Cat. No.: B2675793
CAS No.: 953940-92-6
M. Wt: 389.403
InChI Key: GBNGYOJYGVHLAG-UHFFFAOYSA-N
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Description

N1-(3,4-difluorophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a complex organic compound characterized by the presence of difluorophenyl and phenylmorpholino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-difluorophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-difluoroaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-(2-phenylmorpholino)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-difluorophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl oxalic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N1-(3,4-difluorophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N1-(3,4-difluorophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide exerts its effects involves interactions with specific molecular targets. The difluorophenyl group may interact with enzymes or receptors, altering their activity. The phenylmorpholino group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3,4-difluorophenyl)-N2-(2-(2-methylmorpholino)ethyl)oxalamide
  • N1-(3,4-difluorophenyl)-N2-(2-(2-ethylmorpholino)ethyl)oxalamide

Uniqueness

N1-(3,4-difluorophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is unique due to the presence of the phenylmorpholino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N'-(3,4-difluorophenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O3/c21-16-7-6-15(12-17(16)22)24-20(27)19(26)23-8-9-25-10-11-28-18(13-25)14-4-2-1-3-5-14/h1-7,12,18H,8-11,13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNGYOJYGVHLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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